molecular formula C18H12FN3OS2 B2611425 N-(6-fluoro-1,3-benzothiazol-2-yl)-N-[(pyridin-2-yl)methyl]thiophene-2-carboxamide CAS No. 922618-87-9

N-(6-fluoro-1,3-benzothiazol-2-yl)-N-[(pyridin-2-yl)methyl]thiophene-2-carboxamide

Cat. No.: B2611425
CAS No.: 922618-87-9
M. Wt: 369.43
InChI Key: RQPHIEJGSSNSOY-UHFFFAOYSA-N
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Description

N-(6-fluoro-1,3-benzothiazol-2-yl)-N-[(pyridin-2-yl)methyl]thiophene-2-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a benzothiazole ring, a pyridine moiety, and a thiophene carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-fluoro-1,3-benzothiazol-2-yl)-N-[(pyridin-2-yl)methyl]thiophene-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized by the cyclization of 2-aminothiophenol with a suitable fluorinated precursor.

    Introduction of the Pyridine Moiety: The pyridine moiety is introduced through a nucleophilic substitution reaction, where a pyridine derivative reacts with the benzothiazole intermediate.

    Formation of the Thiophene Carboxamide Group: The final step involves the coupling of the benzothiazole-pyridine intermediate with a thiophene carboxylic acid derivative under amide bond-forming conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of high-throughput screening techniques, advanced catalysts, and controlled reaction conditions to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

N-(6-fluoro-1,3-benzothiazol-2-yl)-N-[(pyridin-2-yl)methyl]thiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups on the benzothiazole, pyridine, or thiophene rings are replaced with other substituents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(6-fluoro-1,3-benzothiazol-2-yl)-N-[(pyridin-2-yl)methyl]thiophene-2-carboxamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential as a fluorescent probe or bioactive molecule in biological assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic devices.

Mechanism of Action

The mechanism of action of N-(6-fluoro-1,3-benzothiazol-2-yl)-N-[(pyridin-2-yl)methyl]thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. The presence of the fluorine atom and the unique structural features of the compound contribute to its specificity and potency.

Comparison with Similar Compounds

Similar Compounds

  • N-(6-chloro-1,3-benzothiazol-2-yl)-N-[(pyridin-2-yl)methyl]thiophene-2-carboxamide
  • N-(6-bromo-1,3-benzothiazol-2-yl)-N-[(pyridin-2-yl)methyl]thiophene-2-carboxamide
  • N-(6-methyl-1,3-benzothiazol-2-yl)-N-[(pyridin-2-yl)methyl]thiophene-2-carboxamide

Uniqueness

N-(6-fluoro-1,3-benzothiazol-2-yl)-N-[(pyridin-2-yl)methyl]thiophene-2-carboxamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity, biological activity, and physicochemical properties. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to form hydrogen bonds, making it a valuable candidate for various applications.

Properties

IUPAC Name

N-(6-fluoro-1,3-benzothiazol-2-yl)-N-(pyridin-2-ylmethyl)thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12FN3OS2/c19-12-6-7-14-16(10-12)25-18(21-14)22(11-13-4-1-2-8-20-13)17(23)15-5-3-9-24-15/h1-10H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQPHIEJGSSNSOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)CN(C2=NC3=C(S2)C=C(C=C3)F)C(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12FN3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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